molecular formula C11H15ClN2O2S B580861 tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 1221931-40-3

tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No.: B580861
CAS No.: 1221931-40-3
M. Wt: 274.763
InChI Key: PVRYZNJYTDBLDW-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate: is a heterocyclic compound that features a thiazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine derivatives with thioamides in the presence of a base, followed by esterification with tert-butyl chloroformate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory and anticancer agents .

Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its unique structure makes it a valuable component in the formulation of various industrial products .

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The exact pathways depend on the specific application and the nature of the target .

Comparison with Similar Compounds

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
  • Thiazolo[5,4-c]pyridine derivatives

Comparison: Compared to similar compounds, tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate offers unique reactivity due to the presence of the tert-butyl ester group and the chloro substituent. These functional groups enhance its versatility in synthetic applications and its potential biological activity .

Biological Activity

tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS No. 1221931-40-3) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities, alongside its mechanisms of action.

  • Molecular Formula : C11H15ClN2O2S
  • Molecular Weight : 260.77 g/mol
  • Structure : The compound features a thiazolo-pyridine core which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolo[5,4-c]pyridine compounds exhibit significant antibacterial properties. For instance, compounds with similar structures have shown Minimum Inhibitory Concentrations (MIC) ranging from 0.0033 to 0.046 μg/mL against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin .

Pathogen MIC (μg/mL) Reference
Staphylococcus aureus0.008
Streptococcus pneumoniae0.0033
Escherichia coli0.046

The specific activity of tert-butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine against these pathogens remains to be fully elucidated but is anticipated based on structure-activity relationship studies.

Antifungal Activity

Thiazole derivatives have also been reported to possess antifungal properties. In vitro studies indicated that certain thiazole-based compounds were effective against fungal strains such as Candida albicans and Aspergillus niger, although specific data on the chloro derivative is limited .

Anticancer Activity

The anticancer potential of thiazolo derivatives has been explored through various assays. For example, some compounds showed cytotoxic effects against human breast cancer cell lines (MCF-7) with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin . The mechanisms proposed include the induction of apoptosis and inhibition of cell proliferation.

The biological activity of tert-butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine is hypothesized to involve:

  • Enzyme Inhibition : Compounds in this class have been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription.
  • Membrane Disruption : Antibacterial activity may also arise from disrupting bacterial cell membranes.
  • Cell Cycle Arrest : Anticancer properties could be linked to the induction of cell cycle arrest in cancer cells.

Case Studies

A notable study investigated the effects of various thiazole derivatives on bacterial topoisomerases and found that they exhibited potent inhibitory activity against Staphylococcus aureus topoisomerase IV at concentrations as low as 0.012 μg/mL . These findings suggest that similar compounds may exert comparable effects.

Properties

IUPAC Name

tert-butyl 2-chloro-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c1-11(2,3)16-10(15)14-5-4-7-8(6-14)17-9(12)13-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRYZNJYTDBLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738151
Record name tert-Butyl 2-chloro-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221931-40-3
Record name 1,1-Dimethylethyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221931-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-chloro-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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